Valerenic acid
Description
Significance of Valerenic Acid as a Phytochemical in Academic Inquiry
This compound is a prominent sesquiterpenoid found in the roots of the Valeriana officinalis plant. plantaanalytica.comscispace.com It is a focal point of phytochemical research due to its significant and measurable biological activities. researchgate.netmdpi.com As a stable and robust compound, this compound serves as a crucial marker for the standardization of valerian extracts in research and commercial products. acs.orgtaylorandfrancis.com Its exclusive presence in V. officinalis makes it a definitive indicator for verifying the authenticity of the plant material. acs.org The compound's interaction with key neurotransmitter systems in the brain has made it a subject of intense pharmacological investigation. mdpi.comnih.govrndsystems.com
Historical Context of this compound in Scientific Investigation (Excluding Ethnobotanical Uses)
The scientific investigation of valerian and its constituents has a long history, with early mentions of its properties by Hippocrates and Galen. plantaanalytica.comresearchgate.net However, the focused scientific study of its chemical components, leading to the isolation and characterization of this compound, is a more recent endeavor. In the late 16th century, valerian was first documented for the treatment of a brain disorder. plantaanalytica.com The progression of analytical chemistry techniques in the 20th and 21st centuries, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), has been pivotal. plantaanalytica.comacs.orgnih.gov These methods have allowed for the precise identification and quantification of this compound and its derivatives, including acetoxythis compound and hydroxythis compound, from the complex mixture of compounds in valerian root. plantaanalytica.comresearchgate.net Early pharmacological studies sought to identify the specific constituents responsible for valerian's observed biological effects, with this compound emerging as a primary candidate. researchgate.net
Contemporary Research Trajectories for this compound
Modern research on this compound is multifaceted, exploring its molecular mechanisms, potential therapeutic applications, and biosynthesis. A significant area of focus is its role as a modulator of the gamma-aminobutyric acid (GABA) system, specifically as a positive allosteric modulator of GABA-A receptors. mdpi.comrndsystems.comwikipedia.org Researchers are investigating its subtype selectivity, particularly its preference for receptors containing β2 or β3 subunits, to understand its specific anxiolytic and sedative effects. rndsystems.comwikipedia.orguzh.ch
Another active research area is the compound's interaction with other receptor systems, such as serotonin (B10506) 5-HT5a receptors, where it acts as a partial agonist. rndsystems.comwikipedia.orgmedchemexpress.com This interaction suggests a more complex pharmacological profile than previously understood. The anti-inflammatory properties of this compound are also under investigation, with studies exploring its ability to inhibit NF-κB, a protein complex involved in DNA transcription and inflammatory responses. wikipedia.org
Furthermore, there is growing interest in the metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli to produce this compound and its precursors. biorxiv.orgresearchgate.netnih.govnih.gov This biotechnological approach aims to overcome the variability and low yields of extracting the compound from natural plant sources, paving the way for a more consistent and scalable supply for research and potential pharmaceutical development. biorxiv.orgnih.gov
Detailed Research Findings
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that originates from the mevalonate (B85504) (MVA) pathway. biorxiv.orgresearchgate.net This pathway produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). biorxiv.orgbiotechrep.ir These precursors are then condensed to form farnesyl pyrophosphate (FPP), the C15 backbone of sesquiterpenes. researchgate.net
A key committed step in the biosynthesis is the cyclization of FPP by the enzyme valerena-4,7(11)-diene (B12366622) synthase (VDS), which is derived from Valeriana officinalis, to produce the precursor valerena-4,7(11)-diene. researchgate.netnih.gov Subsequent oxidation steps, catalyzed by a cytochrome P450 monooxygenase (VoCYP71DJ1) and further requiring an alcohol dehydrogenase and an aldehyde dehydrogenase, convert valerena-4,7(11)-diene into this compound. nih.gov
| Biosynthesis Step | Enzyme/Precursor | Function | Reference |
| Initial Precursors | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | C5 units from the mevalonate pathway | biorxiv.orgbiotechrep.ir |
| Sesquiterpene Backbone | Farnesyl pyrophosphate (FPP) | C15 compound formed from IPP and DMAPP | researchgate.net |
| Cyclization | Valerena-4,7(11)-diene synthase (VDS) | Converts FPP to valerena-4,7(11)-diene | researchgate.netnih.gov |
| Oxidation | VoCYP71DJ1, Alcohol dehydrogenase, Aldehyde dehydrogenase | Converts valerena-4,7(11)-diene to this compound | nih.gov |
Pharmacological Mechanisms of Action
The primary pharmacological mechanism attributed to this compound is its modulation of GABA-A receptors. nih.gov It acts as a positive allosteric modulator, enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. mdpi.comrndsystems.com This modulation occurs at a specific binding site in the transmembrane domain at the β+α− interface of the receptor. wikipedia.orgebi.ac.uk
Crucially, this compound exhibits subtype selectivity, preferentially modulating GABA-A receptors that contain β2 or β3 subunits. rndsystems.comwikipedia.org Studies using recombinant receptors have confirmed this selectivity and have shown that a single amino acid substitution (N265M) in the β3 subunit significantly diminishes its anxiolytic effects in animal models. wikipedia.orgebi.ac.uk
In addition to its effects on the GABA system, this compound has been identified as a partial agonist at 5-HT5a serotonin receptors. rndsystems.comwikipedia.org These receptors are located in brain regions implicated in the sleep-wake cycle, such as the suprachiasmatic nucleus. wikipedia.org More recent research has also identified this compound as a positive allosteric modulator of adenosine (B11128) A1 receptors, suggesting another pathway through which it may exert its sedative effects. mdpi.com
| Receptor Target | Mechanism of Action | Key Findings | Reference |
| GABA-A Receptors | Positive Allosteric Modulator | Binds at the β+α− interface; selective for β2/β3 subunits | mdpi.comrndsystems.comwikipedia.orgebi.ac.uk |
| 5-HT5a Receptors | Partial Agonist | Interacts with receptors in the suprachiasmatic nucleus | rndsystems.comwikipedia.org |
| Adenosine A1 Receptors | Positive Allosteric Modulator | Enhances receptor activation by endogenous adenosine | mdpi.com |
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 |
Synonyms |
(2E)-3-[(4S,7R,7aR)-2,4,5,6,7,7a-Hexadydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid |
Origin of Product |
United States |
Biosynthesis and Origin of Valerenic Acid
Saccharomyces cerevisiae as a Production Platform
The yeast Saccharomyces cerevisiae is a widely used host for the production of various chemicals and pharmaceuticals due to its well-characterized genetics and robust fermentation capabilities. nih.govresearchgate.net To produce valerenic acid in yeast, the biosynthetic pathway from V. officinalis is reconstituted in the microbe. researchgate.net This typically involves introducing the genes for VDS and the necessary cytochrome P450s. nih.govnih.gov
To enhance the production of the precursor FPP, key genes in the native mevalonate (B85504) pathway of yeast, such as ERG8 (phosphomevalonate kinase), ERG12 (mevalonate kinase), and ERG19 (mevalonate-5-diphosphate decarboxylase), are often overexpressed. nih.govresearchgate.net By expressing VDS from V. officinalis, researchers have successfully produced valerena-4,7(11)-diene (B12366622). researchgate.netnih.gov Further introduction of a cytochrome P450 monooxygenase, such as LsGAO2 from Lactuca sativa, enables the conversion of valerena-4,7(11)-diene to this compound. nih.govresearchgate.net One study reported a yield of 2.8 mg/L of this compound in flask cultures and 6.8 mg/L in a 5-L bioreactor. nih.govresearchgate.net Another study achieved 4 mg/L of this compound in milliliter plates after stable integration of all pathway enzymes. nih.gov
Table 2: this compound Production in Engineered S. cerevisiae
| Engineering Strategy | This compound Titer | Reference |
| Expression of LsGAO2 in valerena-4,7(11)-diene producing strain | 2.8 mg/L (flask), 6.8 mg/L (bioreactor) | nih.govresearchgate.net |
| Stable integration of all pathway enzymes | 4 mg/L (milliliter plates) | nih.gov |
This table showcases the results of different metabolic engineering strategies for producing this compound in yeast.
Valerena-4,7(11)-diene Synthase (VDS) Activity
Escherichia coli as a Production Platform
The bacterium Escherichia coli is another popular host for metabolic engineering due to its rapid growth and simple genetic manipulation. biorxiv.org Similar to yeast, the strategy for producing this compound precursors in E. coli involves introducing the necessary biosynthetic genes. science.gov
Researchers have successfully engineered E. coli to produce high levels of valerenadiene, the precursor to this compound. biorxiv.orgnih.gov This was achieved by expressing a codon-optimized version of the VDS gene and co-expressing it with an engineered methylerythritol phosphate (B84403) (MEP) pathway or an exogenous mevalonate (MVA) pathway to increase the supply of FPP. biorxiv.orgscience.gov By optimizing the expression system and fermentation conditions, a production of 62.0 mg/L of valerenadiene was achieved. biorxiv.orgnih.gov While this demonstrates the potential of E. coli as a production host, further work is needed to efficiently convert valerenadiene to this compound in this system.
Table 3: Valerenadiene Production in Engineered E. coli
| Engineering Strategy | Valerenadiene Titer | Reference |
| Wildtype VDS expression | 12 µg/mL | biorxiv.orgscience.gov |
| Codon-optimized VDS expression | 32 µg/mL | biorxiv.orgscience.gov |
| Co-expression with engineered MEP pathway | 2.09 mg/L | biorxiv.orgscience.gov |
| Co-expression with exogenous MVA pathway and optimized promoters | 62.0 mg/L | biorxiv.orgnih.gov |
This table illustrates the stepwise improvement of valerenadiene production in E. coli through various metabolic engineering techniques.
Optimization Strategies for Enhanced Biosynthesis in Engineered Organisms
The natural production of this compound in Valeriana officinalis is often low, hindering its large-scale application and further research. biorxiv.org To overcome this limitation, significant research has focused on metabolic engineering and biotechnology to enhance its production. These strategies primarily involve using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae, as well as enhancing production in plant hairy root cultures through elicitation.
Metabolic engineering of microorganisms offers a promising alternative for producing valuable plant secondary metabolites in a controlled and sustainable manner. biorxiv.orgnih.gov In the case of this compound, the focus has been on engineering microbes to produce its precursor, valerenadiene, and subsequently converting it to this compound.
In Escherichia coli, several strategies have been employed to produce valerenadiene. biorxiv.orgnih.gov Initial efforts involving the expression of a wildtype valerenadiene synthase gene resulted in low yields. biorxiv.org However, using a codon-optimized version of the gene significantly increased titers. biorxiv.orgnih.gov Further enhancements were achieved by co-expressing the codon-optimized synthase with an engineered methyl erythritol (B158007) phosphate (MEP) pathway, which boosted valerenadiene production substantially. biorxiv.orgnih.gov The most significant yields were obtained by leveraging an exogenous mevalonate (MVA) pathway from Saccharomyces cerevisiae, which created an unregulated metabolic flux towards the precursor farnesyl pyrophosphate (FPP), leading to high-level production of valerenadiene. biorxiv.orgnih.gov Optimization of the fermentation medium, such as supplementing with glycerol, also contributed to increased yields. biorxiv.orgnih.gov
Another effective strategy involves the use of hairy root cultures of V. officinalis and the application of elicitors to stimulate secondary metabolite production. iau.irnih.gov Elicitors are compounds that trigger defense responses in plants, often leading to an accumulation of bioactive compounds. Applying methyl jasmonate (MeJA) to hairy root cultures has been shown to enhance the transcription rate of genes suspected to be involved in the this compound biosynthetic pathway, leading to increased accumulation of the compound. iau.ir Similarly, exposing hairy roots to higher concentrations of abiotic elicitors like magnesium (Mg) and calcium (Ca) than what is found in standard growth media also significantly increased this compound content. nih.gov
Table 1: Research Findings on Enhanced Biosynthesis of this compound and its Precursors
| Engineered Organism/System | Engineering/Optimization Strategy | Product | Yield | Fold Increase (Compared to Control/Base) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Expression of codon-optimized valerenadiene synthase (cvds) | Valerenadiene | 32 µg/mL | ~3x (vs. wildtype) | biorxiv.orgnih.gov |
| Escherichia coli | Co-expression of cvds with engineered MEP pathway | Valerenadiene | 2.09 mg/L | ~65x (vs. endogenous pathway) | biorxiv.orgnih.gov |
| Escherichia coli | Co-expression of cvds with engineered MEP pathway + glycerol | Valerenadiene | 11.0 mg/L | ~5.5x (vs. no glycerol) | biorxiv.orgnih.gov |
| Escherichia coli | Co-expression of cvds with exogenous MVA pathway | Valerenadiene | 62.0 mg/L | - | biorxiv.orgnih.gov |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes & 4 copies of synthase | Valerena-4,7(11)-diene | 75 mg/L | - | nih.gov |
| Saccharomyces cerevisiae | Engineered strain with LsGAO2 for oxidation (in flask) | This compound | 2.8 mg/L | - | nih.gov |
| Saccharomyces cerevisiae | Engineered strain with LsGAO2 for oxidation (in 5-L bioreactor) | This compound | 6.8 mg/L | - | nih.gov |
| Valeriana officinalis Hairy Roots | Exposure to 2-6 fold higher Mg and Ca for 7 days | This compound | 1.83 mg/g DW | 7.9x | nih.gov |
| Valeriana officinalis Hairy Roots | Exposure to 100 µM Methyl Jasmonate for 24h | This compound | Increased accumulation | - | iau.ir |
Variations in this compound Content Across Valeriana Species and Plant Organs
The concentration of this compound and its derivatives, including acetoxythis compound and hydroxythis compound, varies significantly among different species within the Valeriana genus and even between different organs of the same plant. scialert.netresearchgate.net This variation is a critical factor for the standardization of herbal products.
Research comparing various species has shown a wide range of this compound derivative content. For instance, studies on Iranian wild species such as Valeriana sisymbriifolia and Valeriana alliariifolia revealed that the total content of these derivatives ranged from 0.06% to 1.11% of dry weight. scialert.netresearchgate.net In contrast, the content in commercially cultivated V. officinalis can range from 0.05% in wild plants to 0.9% in cultivated strains. scialert.net Different species or varieties of Valeriana cultivated under the same conditions have been shown to yield between 0.15 mg/g and 11.65 mg/g of this compound derivatives. researchgate.net
The distribution of this compound within the plant is not uniform. The highest concentrations are typically found in the underground organs—the roots and rhizomes—which are the parts used for medicinal preparations. nih.govbibliotekanauki.pl However, other plant parts also contain these compounds. scialert.net In one study, the inflorescence of V. sisymbriifolia was found to have a particularly high concentration of total this compound derivatives, reaching up to 1.11%. scialert.net In commercial V. officinalis, the rhizomes often show a higher concentration than the roots. scialert.net
Furthermore, the ploidy level (the number of sets of chromosomes) can influence the this compound content. nih.gov Studies on V. officinalis have demonstrated that cultivated tetraploid forms generally have a higher content of valerenic acids compared to their wild-growing diploid counterparts. nih.gov This suggests that selective cultivation and breeding have led to strains with enhanced production of these target compounds. scialert.netnih.gov For example, the Polish 'Lubelski' cultivar, a tetraploid, showed significantly higher this compound content than wild diploid populations. nih.gov There is also considerable variation among individuals within a single commercial cultivar, highlighting the genetic instability and potential for further selection and improvement. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of Valerenic Acid
Modulation of Neurotransmitter Systems
Valerenic acid's primary mechanism of action involves the modulation of two major neurotransmitter systems: the gamma-aminobutyric acid (GABA) system and the serotonin (B10506) (5-HT) system. medchemexpress.comrndsystems.com
GABAA Receptor Allosteric Modulation
This compound acts as a positive allosteric modulator of GABAA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain. wikipedia.orgpatsnap.comnih.gov This means that while it does not directly activate the receptor, it enhances the effect of GABA, the natural ligand. mdpi.com This modulation is subtype-selective, a key feature of its pharmacological profile. plantaanalytica.comwikipedia.org
Research has consistently shown that this compound's modulatory effects are dependent on the specific subunits that make up the GABAA receptor pentamer. patsnap.com Studies using recombinant GABAA receptors expressed in Xenopus oocytes and HEK 293 cells have demonstrated that this compound preferentially potentiates receptors containing β2 or β3 subunits. wikipedia.orgnih.govnih.gov In contrast, its effect on receptors containing the β1 subunit is drastically reduced. nih.govnih.gov This selectivity for β2 and β3 subunits is a crucial aspect of its mechanism, distinguishing it from other GABAergic agents like benzodiazepines. nih.govuzh.ch The anxiolytic effects of this compound are thought to be mediated specifically through its action on β3-containing GABAA receptors. uzh.chnih.gov
The binding site for this compound is located within the transmembrane domain of the GABAA receptor, at the interface between the β+ and α- subunits. plantaanalytica.comwikipedia.orgebi.ac.uk This is a distinct binding site from that of benzodiazepines, which bind at the α/γ subunit interface. patsnap.com Docking studies and site-directed mutagenesis have helped to identify key amino acid residues that form this binding pocket. nih.gov These studies suggest that the binding site is a previously unrecognized pocket that is allosterically linked to the binding sites for general anesthetics. uzh.ch
Experiments using the two-microelectrode voltage-clamp technique on Xenopus oocytes expressing various combinations of GABAA receptor subunits have been instrumental in elucidating the functional consequences of this compound binding. nih.govthieme-connect.com These studies have shown that this compound potentiates GABA-induced chloride currents (IGABA). mdpi.comnih.govthieme-connect.com This potentiation shifts the GABA concentration-effect curve to the left, meaning that a lower concentration of GABA is required to elicit a given response. nih.gov At higher concentrations (≥30 µM), this compound can directly activate the GABAA channel, leading to a chloride ion influx even in the absence of GABA. nih.govchemfaces.com However, at even higher concentrations (≥100 µM), an inhibitory effect on IGABA has been observed. nih.govchemfaces.com
Mutational analysis has been a powerful tool in pinpointing the specific amino acids responsible for this compound's subunit selectivity. A key finding is the importance of an asparagine residue at position 265 (N265) in the second transmembrane domain of the β2 and β3 subunits. nih.govuzh.chnih.gov When this asparagine is mutated to a methionine (N265M) in the β3 subunit, the anxiolytic activity of this compound is abolished in mice. uzh.chnih.gov Similarly, the N265M point mutation in both β2 and β3 subunits strongly reduces the potentiating effect of this compound on recombinant receptors. uzh.ch Conversely, introducing an asparagine at the equivalent position in the β1 subunit (S290N) makes the resulting α1β1 receptors sensitive to this compound, similar to α1β2 receptors. nih.gov These findings strongly suggest that the N265 residue in the β2/3 subunits is a critical determinant for the modulatory action of this compound. nih.gov
Impact on Chloride Currents in Xenopus Oocytes
Serotonin (5-HT) Receptor Interactions
In addition to its well-characterized effects on the GABAergic system, this compound also interacts with the serotonin system. Specifically, it has been identified as a partial agonist at the 5-HT5A receptor subtype. medchemexpress.comrndsystems.comwikipedia.org This receptor is notably distributed in the suprachiasmatic nucleus, a brain region that plays a crucial role in regulating the sleep-wake cycle. wikipedia.org
Binding studies have shown that this compound has a significant affinity for the 5-HT5A receptor, with a reported IC50 value of 17.2 μM. medchemexpress.comnih.gov The interaction with this receptor subtype may contribute to the sedative properties of valerian extracts. nih.gov Docking studies suggest that this compound's binding to the 5-HT5A receptor is similar to that of known agonists like serotonin and LSD. researchgate.net This interaction could modulate neuroinflammatory processes by inhibiting the cAMP-dependent pathway and/or the NF-κB pathway. researchgate.net
Partial Agonism at 5-HT5A Receptors
This compound has been identified as a partial agonist at the serotonin 5-HT5A receptor. nih.govebi.ac.ukjcu.cz This receptor subtype is notably distributed in the suprachiasmatic nucleus, a region of the brain integral to regulating the sleep-wake cycle. ebi.ac.uk Research has shown that both petroleum ether and dichloromethane (B109758) extracts of valerian, which contain this compound, exhibit a strong binding affinity for the 5-HT5A receptor. nih.gov
Specifically, the petroleum ether extract inhibited the binding of [3H]lysergic acid diethylamide (LSD) to the human 5-HT5A receptor by 86% at a concentration of 50 μg/ml. nih.gov Further investigation revealed that this compound itself has a significant affinity for this receptor, with an IC50 value of 17.2 μM. nih.gov The partial agonism is supported by GTP shift experiments, where the addition of GTP caused a rightward shift in the binding curve, a characteristic of agonist activity. nih.gov This interaction with the 5-HT5A receptor suggests a novel mechanism contributing to the sedative properties of valerian. nih.gov
Molecular Docking Studies on 5-HT5A Receptors
Molecular docking studies have provided further insight into the interaction between this compound and the 5-HT5A receptor. These computational analyses predict that this compound can bind to the 5-HT5A receptor in a manner similar to known agonists like serotonin and LSD. scienceopen.com This binding is thought to activate mechanisms that can modulate neuroinflammatory processes. scienceopen.comresearchgate.net The predicted interaction from docking calculations aligns with and confirms experimental findings that demonstrate the agonistic association of this compound with the 5-HT5A receptor. scienceopen.com These studies support the proposed mechanism of action where this compound binding to 5-HT5A receptors may inhibit the cAMP-dependent pathway and/or the NF-κB pathway. scienceopen.comresearchgate.net
Adenosine (B11128) A1 Receptor (A1AR) Positive Allosteric Modulation
This compound has been identified as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). mdpi.comnih.govresearchgate.net This means that while it does not activate the receptor on its own, it enhances the receptor's response to its endogenous ligand, adenosine. mdpi.comresearchgate.net The A1AR is a key regulator of sleep, and its activation by adenosine promotes the transition to sleep. mdpi.comnih.govresearchgate.net
This compound demonstrates strong PAM activity with high cooperativity for both adenosine and the synthetic agonist CPA. mdpi.comnih.govresearchgate.net This allosteric modulation enhances receptor activation, potentially amplifying the effects of endogenous adenosine and contributing to the sleep-promoting effects of valerian. mdpi.comnih.govresearchgate.net Targeting the allosteric sites of the A1AR may offer greater therapeutic selectivity and reduce off-target effects. mdpi.comnih.gov
| Agonist | Cooperativity (αβ) of this compound | Intrinsic Efficacy (τB) of this compound |
| Adenosine | 4.79 mdpi.comnih.govresearchgate.net | 5.98 mdpi.comnih.govresearchgate.net |
| CPA | 23.38 mdpi.comnih.govresearchgate.net | 3.14 mdpi.comnih.govresearchgate.net |
Modulation of Monoamine Turnover (Serotonin, Norepinephrine) in Specific Brain Regions
Research indicates that this compound can modulate the turnover of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (B1679862) (NE) in the hippocampus and amygdala. nih.govnih.gov In a mouse model of physical and psychological stress, administration of this compound was found to mitigate the stress response by decreasing the turnover of 5-HT to its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), and the turnover of NE to 3-methoxy-4-hydroxyphenylethyleneglycol sulfate (B86663) (MHPG-SO4). nih.govresearchgate.net This suggests that this compound can suppress stress responses by controlling the changes in serotonin and norepinephrine turnover in these specific brain regions. researchgate.netmdpi.com
Potential Interactions with Glutamatergic Receptors
This compound and valerian extracts have been shown to interact with the glutamatergic system, which may contribute to their anxiolytic effects. nih.govresearchgate.net Studies have demonstrated that valerian extracts can interact with both Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). nih.govclinmedjournals.org
Specifically, aqueous valerian extract was found to decrease [3H]Glutamate binding in the presence of Group II mGluR agents and increase binding in the presence of a Group I mGluR agonist. nih.gov this compound itself, at a concentration of 0.008 mg/mL, selectively interacted with a Group I mGluR agonist, causing a significant increase in glutamate binding. nih.govresearchgate.net These selective interactions with mGluRs present an alternative mechanism to explain the calming properties of valerian. nih.gov
| Agent | Effect on [3H]Glutamate Binding (in the presence of this compound at 0.008 mg/mL) | Receptor Group Interaction |
| Quisqualic acid (QA) | Significant Increase researchgate.net | Group I mGluR researchgate.net |
| DCG-IV | No Effect researchgate.net | Group II mGluR researchgate.net |
| LCCG-I | No Effect researchgate.net | Group II mGluR researchgate.net |
| EGLU | No Effect researchgate.net | Group II mGluR researchgate.net |
| L-AP4 | No Effect researchgate.net | Group II mGluR researchgate.net |
Enzyme and Receptor Target Investigations
Inhibition of NF-κB Pathway
This compound has been shown to possess anti-inflammatory effects through its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway. ebi.ac.uknih.govresearchgate.net NF-κB is a protein complex that plays a crucial role in controlling the transcription of DNA and is involved in inflammatory responses. ebi.ac.uk
Studies have demonstrated that this compound can decrease the activity of the NF-κB pathway, which is a promising mechanism for controlling neuroinflammatory processes. nih.govresearchgate.net This inhibition of NF-κB may be linked to the reported anti-inflammatory actions of the valerian plant. ebi.ac.uk In a mouse model of Parkinson's disease, the neuroprotective effects of this compound were associated with a reduction in neuroinflammation, likely through the inhibition of NF-κB. nih.gov The proposed mechanism suggests that this compound's binding to 5-HT5A receptors could activate pathways that lead to the inhibition of NF-κB, thereby preventing the accumulation of pro-inflammatory cytokines. researchgate.netnih.gov
Modulation of UDP-Glucuronosyltransferases (UGTs) in Hepatic Systems
This compound has been shown to modulate the activity of UDP-glucuronosyltransferases (UGTs), a critical family of enzymes in the liver responsible for the glucuronidation of various substances. In vitro studies using human liver microsomes have demonstrated that this compound can significantly inhibit the glucuronidation process. researchgate.nettaylorandfrancis.comnih.gov This inhibitory effect suggests that this compound can interfere with the metabolism of both endogenous compounds and xenobiotics that are substrates for UGT enzymes. researchgate.netnih.govresearchgate.net The observed inhibition of UGT activity by this compound in these experimental settings points to its potential to alter the pharmacokinetic profiles of co-administered drugs that undergo glucuronidation. researchgate.netnih.gov Research has shown that methanolic extracts of valerian, of which this compound is a major constituent, cause significant reductions in the formation of glucuronide conjugates of various substrates. researchgate.netnih.gov Furthermore, this compound itself has been identified as a substrate for glucuronidation, forming a glucuronide conjugate in human liver microsomes. researchgate.net This suggests a competitive inhibition mechanism, where this compound and other substrates vie for the active sites of UGT enzymes. While acute exposure to valerian extracts containing this compound leads to inhibition of UGT activity in human hepatocyte cultures, chronic exposure has been observed to increase UGT activity and mRNA levels. researchgate.net
Impact on Glucuronidation of Specific Substrates (e.g., Acetaminophen (B1664979), Estradiol (B170435), Morphine)
The inhibitory effect of this compound on UGT enzymes has been specifically demonstrated for several clinically relevant substrates, including acetaminophen, estradiol, and morphine. researchgate.nettaylorandfrancis.comnih.gov In studies utilizing human liver microsomes, this compound significantly inhibited the glucuronidation of all three of these compounds. researchgate.netresearchgate.net For instance, research has reported an 80% reduction in the activity of UGT1A6/9, measured by the formation of acetaminophen glucuronide, in the presence of this compound. Similarly, the glucuronidation of estradiol at the 3-hydroxy position was markedly inhibited by nearly 87% in microsomal incubations with valerian extracts. researchgate.netnih.govresearchgate.net This points to a significant impact on UGT1A1 activity. researchgate.netnih.govnih.gov Furthermore, the activity of UGT2B7, which is involved in the glucuronidation of morphine, was also substantially reduced in the presence of valerian extracts. researchgate.netnih.govnih.gov The consistent and significant inhibition of the glucuronidation of these diverse substrates underscores the broad-spectrum inhibitory potential of this compound on hepatic UGT enzymes. researchgate.nettaylorandfrancis.com
Inhibition of Metabolic Syndrome-Related Enzymes (in vitro): Pancreatic Lipase (B570770), Angiotensin-Converting Enzyme (ACE), α-Amylase, α-Glucosidase
In vitro studies have highlighted the inhibitory potential of this compound against several key enzymes associated with metabolic syndrome.
Pancreatic Lipase: Research indicates that standardized samples of this compound and its derivative, acetoxythis compound, did not effectively inhibit pancreatic lipase activity at concentrations of 0.5–2 mg/mL. nih.gov This suggests that the observed inhibitory effects of valerian root extracts on pancreatic lipase may be attributable to other compounds present in the extract, such as phenolic acids. nih.gov
Angiotensin-Converting Enzyme (ACE): this compound has demonstrated a notable inhibitory effect on angiotensin-converting enzyme (ACE). researchgate.net Studies have reported an IC50 value of 0.225 mg/mL for this compound in inhibiting ACE, indicating a stronger inhibitory capacity compared to some phenolic acids. nih.govresearchgate.net
α-Amylase: In contrast to its effect on ACE, this compound and its derivative, acetoxythis compound, were found to be ineffective at inhibiting α-amylase activity at concentrations between 0.5 and 2 mg/mL. researchgate.net This suggests that the α-amylase inhibitory activity observed in valerian extracts is likely due to the presence of phenolic compounds. researchgate.net
α-Glucosidase: this compound has shown significant inhibitory activity against α-glucosidase. researchgate.net It has been identified as a more potent inhibitor of this enzyme than several phenolic acids, with a reported IC50 value of 0.617 mg/mL. nih.govresearchgate.net This suggests that this compound is a primary contributor to the α-glucosidase inhibitory effects of valerian extracts. researchgate.net
Table 1: In Vitro Inhibitory Effects of this compound on Metabolic Syndrome-Related Enzymes
| Enzyme | This compound Activity | IC50 Value (mg/mL) | Reference |
| Pancreatic Lipase | Ineffective inhibition (at 0.5–2 mg/mL) | Not applicable | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Effective inhibition | 0.225 | nih.govresearchgate.net |
| α-Amylase | Ineffective inhibition (at 0.5–2 mg/mL) | Not applicable | researchgate.net |
| α-Glucosidase | Effective inhibition | 0.617 | nih.govresearchgate.net |
Cellular Homeostasis and Signaling Pathways
Regulation of Redox Homeostasis and Antioxidant Effects
This compound has demonstrated potent antioxidant properties and the ability to regulate redox homeostasis in cellular systems. researchgate.netnih.govmedchemexpress.com It has been shown to ameliorate oxidative stress induced by xenobiotics, such as the fungicide benomyl, in HepG2 human liver cells. researchgate.netnih.gov In these studies, this compound counteracted the benomyl-induced increase in total oxidant status and decrease in total antioxidant status. researchgate.netnih.gov Furthermore, it reversed the decreased expression of genes encoding for antioxidant molecules, including heme oxygenase-1 and alpha glutathione (B108866) s-transferase. researchgate.netnih.gov In other experimental models, this compound has been shown to prevent oxidative stress by increasing the levels of vital antioxidants like catalase, glutathione, and superoxide (B77818) dismutase, while significantly decreasing lipid peroxidation. mdpi.com These findings highlight the capacity of this compound to protect cells from oxidative damage by modulating the expression of antioxidant enzymes and directly scavenging reactive oxygen species. researchgate.netmdpi.com
Impact on Reactive Oxygen Species (ROS) Levels
This compound has a direct impact on the levels of reactive oxygen species (ROS) within cells, a key factor in its biological activity. In studies involving glioblastoma cells, treatment with this compound led to an elevation in intracellular ROS levels. ijbs.com This increase in ROS was found to be a contributing factor to the subsequent induction of apoptosis in these cancer cells. ijbs.com Conversely, in a different context, this compound has been shown to protect against xenobiotic-induced oxidative stress by reducing ROS production. researchgate.net For instance, in HepG2 cells exposed to the fungicide benomyl, which causes an increase in ROS, co-treatment with this compound ameliorated this effect. researchgate.net Similarly, in a model of early embryonic development in pigs, valeric acid was found to decrease the levels of ROS generated by mitochondria. nih.gov This suggests that the effect of this compound on ROS levels may be context-dependent, potentially increasing ROS to trigger cell death in cancer cells while acting as an antioxidant to protect normal cells from oxidative damage. researchgate.netijbs.com
Activation of AMPK Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis. ijbs.com In studies on glioblastoma cells, treatment with this compound resulted in the phosphorylation of both AMPK alpha and ACC, indicating activation of the AMPK pathway. ijbs.com This activation was found to be involved in the subsequent cell death induced by this compound. ijbs.comnih.govresearchgate.net The inhibition of AMPK using Compound C was able to partially reverse the cytotoxic effects of this compound, confirming the pathway's role in this process. ijbs.com Interestingly, the effect of this compound on AMPK activation appears to be cell-type dependent, as it did not have the same effect in normal human astrocytes or a breast cancer cell line. nih.gov In contrast, another study on porcine preimplantation embryo development showed that valeric acid (a related short-chain fatty acid) inhibited the AMPK-ULK1 autophagic signaling pathway. nih.gov
Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in Neuroblastoma Cells
Research into the molecular activities of this compound has extended to its effects on neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. Studies utilizing the human neuroblastoma cell line SH-SY5Y have provided evidence for the role of this compound in modulating the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neurogenesis and synaptic plasticity.
Detailed investigations have demonstrated that this compound can significantly influence BDNF levels in these cells. researchgate.netnih.gov Low levels of BDNF have been associated with depression, suggesting a potential mechanism for the antidepressant-like effects observed with Valeriana officinalis extracts. ucm.es
A pivotal study explored the effects of a methanolic extract of Valeriana officinalis, as well as its primary constituents, this compound and acetoxythis compound, on BDNF expression in SH-SY5Y cells. researchgate.netnih.gov The findings indicated that both the V. officinalis extract and isolated this compound prompted a significant increase in BDNF expression compared to control groups. researchgate.netnih.gov Notably, when this compound was removed from the extract, this effect on BDNF levels was completely nullified. researchgate.netnih.gov Conversely, acetoxythis compound, another constituent of valerian, did not produce any significant alteration in BDNF expression on its own. researchgate.netnih.gov
Further experiments revealed a concentration-dependent relationship between this compound and BDNF expression. researchgate.netnih.gov As the concentration of this compound in the extract was incrementally increased, a corresponding gradual rise in BDNF levels was observed in the neuroblastoma cells. researchgate.net This dose-response effect underscores the direct influence of this compound on the upregulation of this critical neurotrophic factor. mdpi.com
The following tables summarize the key findings from research on the effects of this compound on BDNF expression in SH-SY5Y neuroblastoma cells.
Table 1: Effect of this compound and Related Compounds on BDNF Expression
| Treatment Group | BDNF Expression Change | Significance |
| Valeriana officinalis Extract | Significant Increase | p < 0.001 |
| This compound (VA) | Significant Increase | p < 0.001 |
| This compound-Free (VAF) Extract | No Significant Change | - |
| Acetoxythis compound (AVA) | No Significant Change | - |
| Data derived from a study by Gonulalan et al. (2018). researchgate.netnih.gov |
Table 2: Concentration-Response Effect of this compound on BDNF Levels
| This compound Concentration in Extract | Resulting BDNF Expression |
| Standard Extract | Baseline Increase |
| Increased VA Concentration 1 | Gradual Increase |
| Increased VA Concentration 2 | Further Gradual Increase |
| This table illustrates the concentration-dependent effect observed in SH-SY5Y cells, where progressively higher concentrations of this compound lead to a corresponding increase in BDNF levels. researchgate.net |
Preclinical Pharmacological Research of Valerenic Acid
Neuropharmacological Investigations in Animal Models
Anxiolytic Effects in Rodent Models (e.g., Elevated Plus Maze Test)
The anxiolytic (anxiety-reducing) potential of valerenic acid has been consistently demonstrated in various rodent models, with the elevated plus maze (EPM) test being a principal tool for these assessments. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Studies have shown that this compound can significantly reduce anxious behavior in rats. researchgate.net When administered to rats, both Valeriana officinalis root extract and isolated this compound led to a notable decrease in anxiety-related behaviors in the EPM. researchgate.net This suggests that this compound is a major contributor to the anxiolytic effects attributed to valerian extracts. researchgate.netmdpi.com Further research has corroborated these findings, demonstrating that this compound exerts potent anxiolytic activity in the EPM and the light/dark choice test in mice. uzh.ch The anxiolytic action of this compound is believed to be mediated through its interaction with the GABA-A receptor system, a mechanism it shares with benzodiazepine (B76468) drugs. researchgate.netuzh.chnih.gov
Interestingly, the anxiolytic effect of this compound appears to be dose-dependent, with one study in mice showing significant effects at a specific concentration. univie.ac.at The molecular structure of this compound derivatives also plays a crucial role in their anxiolytic efficacy. For instance, acetoxy this compound has been found to abolish the anxiolytic action of this compound, highlighting the specificity of the interaction with its target receptors. nih.gov
The following table summarizes key findings from studies investigating the anxiolytic effects of this compound in rodent models.
| Animal Model | Test | Key Findings | Reference |
| Rats | Elevated Plus Maze | Valerian root extract and this compound significantly reduced anxious behavior. | researchgate.net |
| Mice | Elevated Plus Maze, Light/Dark Choice Test | This compound and valerenol demonstrated potent anxiolytic activity. | uzh.ch |
| Mice | Elevated Plus Maze | A specific concentration of this compound showed significant anxiolytic effects. | univie.ac.at |
| Mice | Elevated Plus Maze | Acetoxy this compound was found to abolish the anxiolytic effect of this compound. | nih.gov |
Anticonvulsant Activity in Animal Models (e.g., Zebrafish, Mice)
This compound has also been investigated for its anticonvulsant properties in various animal models. Research has shown that this compound can delay the onset of seizures induced by chemical convulsants.
In adult zebrafish, a model increasingly used for studying seizure disorders, both this compound and valerian extracts have demonstrated anticonvulsant effects. idexlab.comnih.govnih.gov Specifically, they significantly extended the latency to the start of seizures induced by pentylenetetrazole (PTZ). idexlab.comnih.govnih.gov The ethanolic extract of valerian was found to be more potent than the aqueous extract in preventing these seizures. idexlab.comnih.govnih.gov Furthermore, this compound exhibited a synergistic effect with the anti-epileptic drug clonazepam, significantly prolonging the time to seizure onset. idexlab.comnih.govnih.gov
Studies in mice have also provided evidence for the anticonvulsant potential of compounds found in Valeriana species. skums.ac.ir For instance, isovaleramide, a related compound, showed significant protection against maximal electroshock (MES)-induced seizures. skums.ac.ir The anticonvulsant action of this compound is thought to be related to its modulation of GABA-A receptors. skums.ac.ir
The table below outlines significant findings from preclinical studies on the anticonvulsant activity of this compound.
| Animal Model | Seizure Induction Model | Key Findings | Reference |
| Adult Zebrafish (Danio rerio) | Pentylenetetrazole (PTZ) | This compound and valerian extracts significantly delayed the onset of seizures. | idexlab.comnih.govnih.gov |
| Adult Zebrafish (Danio rerio) | Pentylenetetrazole (PTZ) | This compound showed a synergistic anticonvulsant effect with clonazepam. | idexlab.comnih.govnih.gov |
| Mice | Maximal Electroshock (MES) | Isovaleramide, a related compound, demonstrated significant protection against seizures. | skums.ac.ir |
Neuroprotective Properties in Disease Models
The neuroprotective potential of this compound has been explored in several animal models of neurodegenerative diseases, including Alzheimer's disease, cerebral ischemia, and Parkinson's disease. These studies suggest that this compound may offer protection to neurons through various mechanisms.
In animal models of Alzheimer's disease, this compound has shown promise in mitigating some of the pathological changes associated with the condition. researchgate.nethealthinformaticsjournal.com In a rat model where Alzheimer's-like pathology was induced by aluminum chloride, treatment with valeric acid, particularly in combination with standard drugs like piracetam (B1677957) and rivastigmine, significantly improved neurotransmitter levels in the hippocampus. biomedicineonline.org Specifically, it led to an increase in acetylcholine, GABA, glutamate (B1630785), dopamine, and serotonin (B10506) levels. biomedicineonline.org Furthermore, valeric acid treatment helped in reversing the histological damage caused by aluminum chloride. ijmscrr.in Another study highlighted that valeric acid, especially when combined with piracetam or rivastigmine, reduced the expression of Caspase-3, a key enzyme involved in apoptosis (programmed cell death), in a rat model of Alzheimer's disease. healthinformaticsjournal.com
This compound has also demonstrated neuroprotective effects in models of cerebral ischemia, a condition characterized by insufficient blood flow to the brain. researchgate.net Pretreatment with a Valeriana officinalis extract containing this compound was found to protect against ischemic damage in the hippocampus of gerbils following transient cerebral ischemia. mdpi.comucm.es The protective mechanism involved a decrease in microglial activation and lipid peroxidation. mdpi.comucm.es However, some studies have indicated that in the context of ischemic stroke, elevated levels of valeric acid in the blood may worsen neurological outcomes and increase inflammation. mednexus.org
The neuroprotective effects of this compound have been investigated in toxin-induced models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons. mdpi.comresearchgate.net In a rotenone-induced rat model of Parkinson's, valeric acid treatment was found to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation. mdpi.comresearchgate.net It also modulated autophagy pathways, which are crucial for clearing damaged cellular components. mdpi.comresearchgate.net Specifically, valeric acid prevented the rotenone-induced upregulation of pro-inflammatory cytokines, oxidative stress, and α-synuclein expression, while increasing the levels of vital antioxidant enzymes. mdpi.com
In another widely used model, where Parkinson's-like symptoms are induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice, this compound has also shown protective effects. ucm.esnih.gov It was found to alleviate neurotoxicity by reducing pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as the glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. ucm.esnih.gov This suggests that this compound's neuroprotective action in Parkinson's disease models is at least partly due to its anti-inflammatory properties. nih.gov
A summary of the key neuroprotective findings for this compound is presented in the table below.
| Disease Model | Animal Model | Key Findings | Reference |
| Alzheimer's Disease | Aluminum chloride-induced rats | Improved neurotransmitter levels and reversed histological damage. | biomedicineonline.orgijmscrr.in |
| Alzheimer's Disease | Aluminum chloride-induced rats | Reduced expression of the apoptotic marker Caspase-3. | healthinformaticsjournal.com |
| Cerebral Ischemia | Gerbils | Decreased microglial activation and lipid peroxidation, protecting hippocampal neurons. | mdpi.comucm.es |
| Parkinson's Disease | Rotenone-induced rats | Suppressed oxidative stress and neuroinflammation, and modulated autophagy. | mdpi.comresearchgate.net |
| Parkinson's Disease | MPTP-induced mice | Reduced pro-inflammatory cytokines and glial fibrillary acidic protein. | ucm.esnih.gov |
Parkinson's Disease Models (e.g., MPTP-induced, Rotenone-induced)
Attenuation of Neuroinflammation and Gliosis
This compound has demonstrated notable effects in mitigating neuroinflammatory processes and gliosis, the reactive change of glial cells in response to central nervous system (CNS) damage. In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound co-treatment was found to decrease neuroinflammation. nih.govresearchgate.net This was evidenced by a reduction in the quantity of glial fibrillary acidic protein (GFAP), a protein marker for astrocytes, in the mesencephalic area. nih.govresearchgate.net The decrease in GFAP suggests a reduction in astrogliosis, a key component of the neuroinflammatory response in neurodegenerative diseases. nih.gov This anti-inflammatory action is thought to be linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the production of pro-inflammatory cytokines. nih.govresearchgate.net It is proposed that this compound's binding to 5-HT5A receptors may trigger mechanisms that modulate neuroinflammatory processes, thereby preventing the accumulation of pro-inflammatory cytokines and gliosis. nih.govresearchgate.netresearchgate.net
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
A significant aspect of this compound's anti-neuroinflammatory activity is its ability to modulate pro-inflammatory cytokines. In a mouse model of Parkinson's disease, this compound administration led to a significant decrease in the levels of several pro-inflammatory cytokines in the midbrain, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ). nih.govresearchgate.net Similarly, in a rotenone-induced Parkinson's disease model, this compound was found to diminish the production of pro-inflammatory factors such as IL-6 and TNF-α. mdpi.com Research has also shown that this compound can reduce neuroinflammation and the levels of these pro-inflammatory cytokines in brain homogenates. researchgate.netnih.gov This modulation of cytokines is a critical mechanism underlying its neuroprotective effects, as excessive production of these molecules contributes to neuronal damage in various neurological disorders. nih.govresearchgate.net
Effects on Microglial Activation and Lipid Peroxidation
Preclinical studies have highlighted the role of this compound and its source, Valeriana officinalis extract, in counteracting microglial activation and lipid peroxidation, two critical events in neuronal damage. Oral pretreatment with V. officinalis root extract has been shown to decrease microglial activation and protect against ischemic damage in the hippocampal pyramidal neurons. mdpi.com The inhibitory effect of the extract on microglia is believed to contribute to the protection of hippocampal neurons from ischemic damage. academicjournals.orgnih.gov In a rotenone-induced model of Parkinson's disease, this compound was observed to mitigate the hyperactivation of microglia and astrocytes. nih.gov Furthermore, this compound demonstrated the ability to prevent lipid peroxidation, as indicated by a significant decrease in malondialdehyde (MDA) levels, and to ameliorate the brain's vital antioxidant levels. nih.gov In studies involving gerbils subjected to transient cerebral ischemia, administration of V. officinalis extract was found to decrease the levels of lipid peroxidation, which is associated with increased neuronal survival. nih.govucm.es
Oncological Research in Preclinical Models
Inhibition of Glioblastoma Cell Proliferation, Migration, and Invasion (in vitro and Xenograft Models)
This compound has emerged as a compound of interest in oncological research, particularly for its effects on glioblastoma (GBM), an aggressive form of brain cancer. In vitro studies have demonstrated that this compound can inhibit the proliferation, migration, and invasion of GBM cells. nih.govijbs.comresearchgate.net Mechanistically, it is suggested that this compound exerts its cytotoxic effects by enhancing innate immune signals, such as increasing reactive oxygen species (ROS) levels and activating the AMPK pathway. nih.govijbs.com The inhibition of ROS or the attenuation of AMPK has been shown to block the cell death induced by this compound. nih.govijbs.com
The anti-tumor effects of this compound have also been validated in in vivo preclinical models. In xenograft mouse models using human glioblastoma cell lines (LN229 and U251 MG), the administration of this compound significantly suppressed tumor growth. nih.govijbs.comresearchgate.net These findings provide a compelling rationale for the further development of this compound as a potential therapeutic agent against glioblastoma. nih.govijbs.com
Other Pharmacological Activities in Preclinical Settings
Hepatic Metabolism and Transport in Animal Models (e.g., Perfused Rat Livers)
Investigations using isolated perfused livers from Wistar and Mrp2-deficient TR(-) rats have provided significant insights into the hepatic fate of this compound. nih.gov In this model, this compound demonstrates a very high hepatic extraction ratio and clearance, indicating efficient uptake and processing by the liver. nih.govnih.gov The hepatic extraction ratio was found to be 0.983 in Wistar rats and 0.981 in TR(-) rats, with a corresponding clearance of 35.4 mL/min and 35.3 mL/min, respectively. nih.govnih.gov
The primary metabolic pathway for this compound in the rat liver is extensive Phase I and Phase II reactions, leading to the formation of several metabolites. taylorandfrancis.com Specifically, research has identified seven different glucuronide conjugates (M1-M7) in the bile and perfusate following administration of this compound. nih.govebi.ac.uk These metabolites include glucuronides of the parent this compound, hydroxylated this compound, and hydroxylated dehydro-valerenic acid. nih.gov
The transport of these metabolites into the bile is largely mediated by the multidrug resistance-associated protein 2 (Mrp2), an ATP-binding cassette transporter located in the canalicular membrane of hepatocytes. nih.govresearchgate.net In studies with Mrp2-deficient (TR-) rats, the biliary excretion of both unconjugated this compound and its glucuronide metabolites was dramatically reduced to just 1-9% of that seen in normal Wistar rats. nih.gov Concurrently, the efflux of these conjugates into the perfusate increased by 1.5- to 10-fold in the deficient rats. nih.govnih.gov This demonstrates the crucial role of the Mrp2 transporter in the biliary elimination of this compound and its glucuronides. nih.gov
Table 1: Metabolites of this compound Identified in Perfused Rat Liver Studies
| Metabolite ID |
| M1 |
| M2 |
| M3 |
| M4 |
| M5 |
| M6 |
| M7 |
Blood-Brain Barrier Permeability in In Vitro Models (e.g., ECV304 Human Cell Line)
The ability of this compound and its derivatives to cross the blood-brain barrier (BBB) has been investigated using in vitro models, specifically the ECV304 human cell line grown in a Transwell system. thieme-connect.comresearchgate.netplos.org These studies are critical for understanding the potential of these compounds to reach central nervous system targets, such as the GABA-A receptor. thieme-connect.complos.org
Research comparing the permeability of this compound, hydroxythis compound, and acetoxythis compound to diazepam, a compound known to cross the BBB via passive transcellular diffusion, revealed significantly slower permeation rates for the this compound compounds. thieme-connect.comresearchgate.netresearchgate.net In a group study, this compound permeated the slowest, followed by hydroxythis compound and acetoxythis compound. thieme-connect.com
Further investigation into the transport mechanism showed an exponential correlation between the transport of all three this compound derivatives and the transendothelial electrical resistance (TEER) of the cell layers. thieme-connect.com In contrast, diazepam's permeability was independent of TEER. thieme-connect.comresearchgate.net This suggests that the passage of this compound and its derivatives is not primarily through passive transcellular diffusion but likely involves a paracellular route or a yet-to-be-identified transport system. thieme-connect.com
Table 2: Permeability of this compound and Derivatives in an In Vitro BBB Model (ECV304 Cell Line)
| Compound | Permeability Coefficient (μm/min) | Permeability Relative to Diazepam |
| This compound | 1.06 ± 0.29 | 0.03 |
| Hydroxythis compound | 2.72 ± 0.63 | 0.07 |
| Acetoxythis compound | 3.54 ± 0.58 | 0.09 |
| Diazepam | 11.65 ± 2.66 | 1.00 |
Data sourced from Neuhaus et al. (2008). thieme-connect.comresearchgate.net
Influence on Phase II Drug-Metabolizing Enzymes (in vivo Animal Studies)
Direct in vivo animal research focusing specifically on the influence of isolated this compound on Phase II drug-metabolizing enzymes is limited. However, studies on whole valerian extracts provide some pertinent findings. Phase II enzymes, such as Glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), are crucial for the detoxification of xenobiotics. acs.org
One in vivo study in a rat hepatocarcinogenesis model investigated the effects of a Valeriana sitchensis extract. nih.govresearchgate.net The results showed that administration of the valerian extract significantly inhibited the formation of Glutathione S-transferase placental form positive (GST-P+) foci in the livers of rats initiated with a carcinogen. nih.govresearchgate.netplos.org This finding suggests that components within the valerian extract can modulate the activity or expression of this key Phase II enzyme in an in vivo setting. While this compound is a major constituent of valerian extracts, this study does not allow for the effect to be attributed solely to this single compound. nih.govmdpi.com
While in vitro studies have shown that this compound can inhibit UGT enzymes and that it undergoes glucuronidation itself, there is a scarcity of published in vivo animal studies that have examined the direct effect of purified this compound on the activity or expression of Phase II enzymes like UGTs or GSTs. taylorandfrancis.com
Structure Activity Relationships Sar of Valerenic Acid and Its Derivatives
Impact of Carboxyl Group Modification on Receptor Efficacy and Potency
The carboxyl group of valerenic acid is a critical determinant of its activity at GABAA receptors. nih.gov Modifications to this functional group have been shown to significantly alter the compound's efficacy and potency as a positive allosteric modulator. nih.govnih.gov
Research involving the substitution of the carboxyl group with uncharged amides has yielded derivatives with enhanced properties. nih.gov For instance, the creation of this compound amide (VA-A) resulted in a compound with more than double the efficacy of the parent this compound in enhancing GABA-induced chloride currents (IGABA) at α₁β₃ receptors. nih.gov Specifically, VA-A, along with this compound methylamide (VA-MA), demonstrated significantly greater stimulation of IGABA through α₁β₃ receptors, with maximal stimulations of 2247 ± 252% and 2298 ± 312%, respectively. nih.gov
Furthermore, replacing the carboxyl group with a tetrazole moiety (VA-TET) led to a derivative with a tenfold increase in modulatory activity at GABAA receptors compared to this compound. researchgate.net This modification significantly increased the potency of IGABA enhancement through β3-containing receptors. nih.gov These findings underscore the profound impact of altering the carboxyl group's electronic and steric properties on receptor interaction. nih.govnih.gov
Table 1: Impact of Carboxyl Group Modification on GABAA Receptor (α₁β₃) Modulation
| Compound | Modification | Efficacy (Maximal IGABA Enhancement) | Potency (EC₅₀, µM) |
|---|---|---|---|
| This compound (VA) | Unmodified Carboxyl Group | ~1000% | 46 ± 11 |
| This compound Amide (VA-A) | Amide Substitution | 2247 ± 252% | 13.7 ± 2.3 |
| This compound Methylamide (VA-MA) | Methylamide Substitution | 2298 ± 312% | 29 ± 5.6 |
| VA-Tetrazole (VA-TET) | Tetrazole Substitution | Efficacy comparable to VA | 6.0 ± 1.0 (at α₁β₃γ₂S) |
Data sourced from multiple studies and may have been determined under slightly different experimental conditions. nih.govnih.govidexlab.com
Esterification of this compound as Potential Prodrugs and their In Vitro / In Vivo Effects
Esterification of this compound's carboxyl group has been explored as a strategy to create prodrugs with potentially improved pharmacokinetic profiles. researchgate.netnih.gov In vitro, the esterification of this compound leads to a significant reduction in its positive allosteric modulation of GABAA receptors. researchgate.netnih.gov This is expected, as the modification masks the crucial carboxyl group.
However, in vivo studies have shown that these ester derivatives can produce anxiolytic and anticonvulsant effects that are similar to or even stronger than those of the parent this compound. researchgate.netnih.gov This is because the esters are hydrolyzed in the body, releasing the active this compound. researchgate.netnih.gov The structure of the ester can influence the rate and duration of action. For example, methylation and propylation of this compound resulted in a faster onset of anxiolytic effects, while the ethyl ester derivative (VA-ethylester) showed a longer-lasting, albeit delayed, action. researchgate.net This suggests that by altering the ester group, the release kinetics of this compound can be fine-tuned. researchgate.net
Table 2: In Vivo Effects of this compound Esters
| Compound | Onset of Anxiolysis | Duration of Action |
|---|---|---|
| This compound (VA) | Standard | Standard |
| VA-Methylester | Faster | Not specified |
| VA-Ethylester | Delayed | Longer-lasting |
| VA-Propylester | Faster | Not specified |
Based on findings from studies on anxiolytic and anticonvulsant properties. researchgate.net
Correlations between Structural Features and Specific Biological Activities
The structure of this compound and its derivatives is intrinsically linked to their specific biological activities, particularly their selectivity for different GABAA receptor subunits. This compound itself is a β₂/β₃ subunit-specific modulator, with negligible effects on receptors containing the β₁ subunit. wikipedia.orgnih.gov This selectivity is a key feature that distinguishes it from other GABAA receptor modulators like benzodiazepines.
Modifications to the this compound scaffold can further refine this selectivity. For example, amidation of the carboxyl group to form VA-A not only increases efficacy but also appears to maintain or even enhance the selectivity for β₂ and β₃ subunits over β₁ subunits. nih.gov A significant correlation has been observed between the efficacy of these derivatives at β₃-containing receptors and their anticonvulsant effects. researchgate.net Conversely, the efficacy at β₂-containing receptors appears to correlate with sedative effects, such as impaired locomotor activity. researchgate.net These findings highlight the potential to design this compound derivatives with more specific therapeutic actions by targeting distinct GABAA receptor subtypes.
Analytical Methodologies for Valerenic Acid Research
Chromatographic Techniques
Chromatography stands as the cornerstone for the separation and analysis of valerenic acid and its derivatives. The choice of technique often depends on the specific requirements of the analysis, including the need for quantification, the complexity of the sample matrix, and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the precise quantification of this compound. researchgate.netkrepublishers.com Its versatility allows for the analysis of various sample types, from raw plant materials to finished pharmaceutical products. krepublishers.com HPLC methods are favored for their ability to separate complex mixtures and provide accurate quantitative data. researchgate.netkrepublishers.com A key aspect of HPLC analysis is the detection method, with UV detection commonly set at wavelengths around 220 nm or 225 nm to monitor the elution of this compound. researchgate.netnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent HPLC mode for this compound analysis. shimadzu.com This technique typically utilizes a nonpolar stationary phase, such as a C18 column, and a more polar mobile phase. researchgate.netsdiarticle4.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. shimadzu.com
Several RP-HPLC methods have been developed, often employing a gradient elution to effectively separate this compound from other compounds in the sample. nih.govsdiarticle4.com A common mobile phase composition involves a mixture of an organic solvent, like acetonitrile (B52724), and an acidic aqueous solution, such as water with phosphoric acid. nih.govsdiarticle4.com For instance, one method uses a gradient of acetonitrile and 0.05% phosphoric acid in water. nih.gov Another established method employs a mobile phase of acetonitrile and 5% ortho-phosphoric acid solution (pH 3.5) in a 97:3 ratio. sdiarticle4.com The flow rate is typically maintained around 0.8 to 1.0 ml/min. researchgate.netsdiarticle4.com Under these conditions, this compound can be effectively separated and quantified, with retention times often falling within a reasonable timeframe, for example, around 4.4 minutes. krepublishers.comsdiarticle4.com
Table 1: Exemplary RP-HPLC Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C-18 reversed phase (VP-ODS-250 x 4.6 mm) researchgate.net | Phenomenex C18 Luna® 5 µm (250 x 4.6mm) sdiarticle4.com |
| Mobile Phase | Acetonitrile researchgate.net | Acetonitrile: 5% ortho-phosphoric acid (pH 3.5) (97:3) sdiarticle4.com |
| Flow Rate | 0.8 ml/min researchgate.net | 1 ml/min sdiarticle4.com |
| Detection | UV at 220 nm researchgate.net | UV at 220 nm sdiarticle4.com |
| Retention Time | 6-7 minutes krepublishers.com | 4.4 ± 0.2 min sdiarticle4.com |
Micellar Liquid Chromatography (MLC) presents an alternative to traditional RP-HPLC for the analysis of this compound and its derivatives. semanticscholar.org A significant advantage of MLC is its ability to simultaneously separate compounds with varying hydrophobicities without the need for gradient elution. semanticscholar.org This is achieved by using a mobile phase containing a surfactant, such as Brij 35, above its critical micelle concentration. semanticscholar.org
A validated MLC method for determining valerenic, hydroxyvalerenic, and acetoxyvalerenic acids utilizes a Nucleosil C18 column with an isocratic mobile phase. semanticscholar.org This mobile phase consists of a 5% (w/v) aqueous solution of Brij 35, with the pH adjusted to 2.3 with phosphoric acid, and 6% (v/v) 1-butanol (B46404). semanticscholar.org Detection is carried out at 220 nm. semanticscholar.org This method allows for the complete separation of the valerenic acids within approximately 25 minutes. semanticscholar.org The linearity of this method has been established over specific concentration ranges for each acid, and it has demonstrated good precision. semanticscholar.org
Table 2: Micellar Liquid Chromatography (MLC) Method Parameters for Valerenic Acids
| Parameter | Condition |
|---|---|
| Column | Nucleosil C18 (150 mm × 4.6 mm, 5 µm) semanticscholar.org |
| Mobile Phase | Brij 35 (5% w/v, pH 2.3 with phosphoric acid) and 1-butanol (6% v/v) semanticscholar.org |
| Detection | UV at 220 nm semanticscholar.org |
| Analysis Time | ~25 minutes semanticscholar.org |
| Linearity Range (this compound) | 6.1–91.3 µg/mL semanticscholar.org |
| Limit of Detection (this compound) | 0.09 µg/mL semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. researchgate.nettandfonline.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. tandfonline.com
GC-MS has been successfully used to quantify this compound in various commercial valerian products. researchgate.net The technique can be highly sensitive and specific, especially when using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. While GC-MS is a robust method, it may require derivatization for non-volatile compounds to increase their volatility for gas-phase analysis. In the context of analyzing essential oils from Valeriana officinalis, chemometric resolution techniques have been applied to GC-MS data to resolve complex overlapping peaks, significantly increasing the number of identifiable components. tandfonline.comresearchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative identification of this compound. scilit.comscialert.net It can also be adapted for quantitative or semi-quantitative analysis. scialert.netresearchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase is allowed to ascend the plate, separating the components based on their differential partitioning between the two phases. sigmaaldrich.com
For this compound, a common stationary phase is silica gel 60 F254. krepublishers.com Various mobile phase systems have been developed to achieve good separation. One such system is a mixture of ethyl acetate, hexane, and methanol (B129727) in a ratio of 7:3:0.5. krepublishers.com Another effective mobile phase is a ternary mixture of hexane, ethyl acetate, and glacial acetic acid (65:35:0.5 v/v). scialert.netresearchgate.net After development, the separated spots can be visualized under UV light (at 254 nm and 366 nm) or by spraying with a visualization reagent, such as anisaldehyde-sulphuric acid reagent. krepublishers.comscialert.net The presence of this compound is confirmed by comparing the retention factor (Rf) of the spot to that of a standard. scilit.com For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer can be used to measure the intensity of the spots. researchgate.net
Table 3: Thin-Layer Chromatography (TLC) Systems for this compound Analysis
| Parameter | System 1 | System 2 |
|---|---|---|
| Stationary Phase | Silica gel plates (60 F254) krepublishers.com | Silica gel HF254+366 plates scialert.net |
| Mobile Phase | Ethyl acetate-hexane-methanol (7:3:0.5) krepublishers.com | Hexane-ethyl acetate-glacial acetic acid (65:35:0.5 v/v) scialert.net |
| Detection | Anisaldehyde-sulphuric acid reagent, visible light krepublishers.com | UV light (254 & 366 nm), HCl-acetic acid reagent followed by anisaldehyde-sulphuric acid reagent scialert.net |
| Application | Qualitative identification scilit.com | Qualitative and Quantitative analysis scialert.net |
Reversed-Phase HPLC (RP-HPLC) Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Spectroscopic Approaches
Spectroscopic techniques are indispensable in the analysis of this compound, often used in conjunction with chromatographic methods for detection and for structural elucidation.
UV-spectrophotometry is commonly used for the quantification of this compound, particularly after separation by chromatography. scialert.netresearchgate.net The carboxyl group in the this compound structure absorbs UV light, with maximum absorbance typically observed around 218-225 nm. researchgate.netresearchgate.net This property is exploited in HPLC-UV detection systems. researchgate.netnih.gov For quantitative analysis using UV-spectrophotometry alone, a calibration curve is constructed using standard solutions of known concentrations. scialert.netresearchgate.net
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In a study using matrix isolation infrared spectroscopy, the vibrational spectra of different conformers of valeric acid were characterized, providing insights into its structural forms. aip.org
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for structural elucidation. It has been used to identify isolated fractions of acetoxythis compound and other related compounds from valerian root extracts by analyzing the chemical shifts and coupling patterns of the protons in the molecule. bibliomed.org
UV-Spectrophotometry for Quantitative Analysis
UV-Spectrophotometry is a cost-effective and straightforward method utilized for the quantitative analysis of this compound and its derivatives. researchgate.netscialert.net This technique is often employed after initial separation by methods like Thin-Layer Chromatography (TLC). researchgate.netscialert.net For instance, in one study, the separation of this compound and its derivatives was achieved using a mobile phase of hexane-ethyl acetate-glacial acetic acid on silica gel plates. researchgate.netscialert.net The separated compounds were then quantified using UV-spectrophotometry. researchgate.netscialert.net
The absorbance of this compound is typically measured at a specific wavelength. Research has indicated absorbance measurements at 218 nm for this compound, 212 nm for hydroxythis compound, and 217 nm for acetoxythis compound. researchgate.net Another study established a regression equation for this compound at 225 nm. researchgate.net The linearity of the calibration curve for authentic this compound has been demonstrated in ranges such as 2-51 mg L⁻¹. researchgate.netscialert.net
For a more precise quantification of total this compound derivatives, which include this compound, hydroxythis compound, and acetoxythis compound, the extinction coefficient of each compound in a solvent like ethanol (B145695) is used. researchgate.netresearchgate.net
Table 1: UV-Spectrophotometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Wavelength for this compound | 218 nm, 225 nm | researchgate.netresearchgate.net |
| Wavelength for Hydroxythis compound | 212 nm | researchgate.net |
| Wavelength for Acetoxythis compound | 217 nm | researchgate.net |
| Calibration Curve Range | 2-51 mg L⁻¹ | researchgate.netscialert.net |
| Regression Equation (at 225 nm) | y = 0.0125 + 0.019x | researchgate.net |
| Correlation Coefficient (r) | 0.9993 | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as blood plasma and brain tissue. univie.ac.at This technique is crucial for pharmacokinetic studies, providing data on the absorption, distribution, metabolism, and excretion of the compound. univie.ac.atresearchgate.net
A validated LC-MS/MS assay for determining this compound in rat plasma has been established. researchgate.net The method often involves a liquid-liquid extraction process for sample preparation. oup.com The chromatographic separation is typically achieved using a C18 column. oup.comoup.com
In one study, the LC-MS/MS method for valtrate, another compound from Valeriana officinalis, was developed with a linear dynamic range of 5.65–1695 ng/mL in rat plasma. oup.com For this compound, LC-MS/MS allows for ultra-sensitive quantification, making it possible to measure low concentrations in biological samples. univie.ac.atcreative-proteomics.com The use of an internal standard, such as acetoxythis compound or undecanoic acid, is common to ensure accuracy and reproducibility. univie.ac.atresearchgate.net
Table 2: LC-MS/MS Method Details for this compound Quantification
| Parameter | Details | Reference |
| Instrumentation | Agilent 1200 series binary solvent delivery pump, vacuum degasser, autosampler, and temperature-controlled compartment. | oup.com |
| Column | Thermo BDS HYPERSIL C18 column (50 mm 4.6 mm i.d., 2.4 mm) with a C18 guard column. | oup.com |
| Mobile Phase | Acetonitrile–water–formic acid (75 : 25 : 0.1, v/v/v) in an isocratic elution. | oup.com |
| Flow Rate | 300 µL/min. | oup.com |
| Detection | Positive ion electrospray ionization mode. | oup.com |
| Internal Standard | Acetoxythis compound, Undecanoic acid. | univie.ac.atresearchgate.net |
| Linearity Range (Valtrate) | 5.65–1695 ng/mL. | oup.com |
| Extraction Recovery (Valtrate) | 86.13–88.32%. | oup.com |
Extraction and Purification Methodologies for Research Applications
Supercritical Fluid Extraction (SFE) and Mathematical Modeling of Process Parameters
Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is an advanced technique for extracting this compound from plant material, such as Valeriana officinalis roots. researchgate.netsemanticscholar.org The dynamic behavior of the SFE process for this compound has been studied through mathematical modeling to optimize extraction yields. researchgate.netsciexplore.ir
A two-phase desorption model, which considers a diffusion-controlled regime and axial dispersion, has been developed. researchgate.net Key mass transfer parameters like pore diffusivity, film mass transfer coefficient, and axial dispersion are predicted using non-dimensional equations. researchgate.net Various equilibrium models, including Henry, Langmuir, Freundlich, Langmuir-Freundlich (L-F), and Toth isotherms, have been studied to describe the solubility and interaction between the solute and solid matrix. researchgate.netscielo.br The Langmuir-Freundlich (L-F) equation has shown the best agreement with experimental data for this compound extraction. researchgate.net
Experimental parameters that are modeled and optimized include pressure, temperature, solvent flow rate, and particle size. researchgate.net The use of a co-solvent, such as ethanol, is also a critical factor. researchgate.net
Table 3: Experimental Conditions for Supercritical Fluid Extraction of this compound
| Parameter | Range of Values | Reference |
| Pressure | 15.0–36.0 MPa | researchgate.net |
| Temperature | 310–334 K | researchgate.net |
| Solvent Flow Rate | 0.50–1.10 · 10⁻⁶ m³/min | researchgate.net |
| Particle Size | 0.18–2.00 · 10⁻³ m in diameter | researchgate.net |
| Co-solvent | 46.9 μL/g ethanol | researchgate.net |
Interactions and Combinatorial Studies of Valerenic Acid
Interactions with Other Compounds in Valerian Extracts
The therapeutic effects of valerian are often attributed to the synergistic action of its various constituents rather than a single compound. mdpi.com Research has highlighted several key interactions between valerenic acid and other molecules present in valerian extracts.
One notable interaction is with the flavonoid linarin (B1675465) . Studies have shown that while linarin itself possesses sedative and sleep-enhancing properties, these effects are significantly potentiated when administered concurrently with this compound. researchgate.netsentosacy.comnih.gov A study demonstrated that the combination of low doses of linarin (5 mg/kg) and this compound (5 mg/kg) resulted in a striking increase in thiopental-induced sleeping time in mice, whereas individual administration of each compound at this dosage had no effect. europa.eu
Furthermore, the lignan (B3055560) hydroxypinoresinol , also found in valerian, is suggested to act synergistically with this compound and valepotriates to enhance the sedative and hypnotic action of the extract. darwin-nutrition.fr
Interestingly, some derivatives of this compound, such as acetoxy this compound , may exert opposing effects. mdpi.com Research has shown that acetoxy this compound can abolish the anxiolytic action of this compound. nih.gov This highlights the complex balance of agonistic and antagonistic interactions among the constituents of valerian extracts.
The permeability of this compound and its derivatives, including hydroxythis compound and acetoxythis compound, across the blood-brain barrier is another factor influencing their interactive potential within the central nervous system. mdpi.com
The following table summarizes the interactions of this compound with other compounds found in valerian extracts:
| Interacting Compound | Type of Interaction with this compound | Observed Effect | Reference |
| Linarin | Potentiation/Synergism | Increased sedative and sleep-enhancing properties | researchgate.netsentosacy.comnih.gov |
| 6-Methylapigenin | Potentiation (indirect) | Potentiates the sedative effects of hesperidin, contributing to the overall activity of the extract | europa.eugoogle.com |
| Hydroxypinoresinol | Synergism | Enhanced sedative and hypnotic action | darwin-nutrition.fr |
| Acetoxy this compound | Antagonism | Abolishes the anxiolytic effect of this compound | nih.gov |
Combinatorial Effects with Other Biological Modulators at a Mechanistic Level
This compound's mechanism of action involves modulation of several key neurotransmitter systems, and its effects can be influenced by other biological modulators that act on these same pathways.
A primary target of this compound is the gamma-aminobutyric acid (GABA) system . This compound acts as a positive allosteric modulator of GABAA receptors, specifically showing a preference for receptors containing β2 or β3 subunits. nih.govresearchgate.netrndsystems.com This modulation enhances GABAergic neurotransmission, leading to anxiolytic and sedative effects. nih.govjcu.cz It has been shown to interact with a binding site on the GABAA receptor that is distinct from the benzodiazepine (B76468) binding site. nih.govuzh.ch The interaction with the GABAA receptor is considered a key mechanism for its anxiolytic action. jcu.czuzh.ch
This compound also exhibits combinatorial effects with drugs that modulate the GABAergic system. For instance, it interacts synergistically with clonazepam , an anticonvulsant that also enhances GABAergic activity, to prolong the latency to seizure onset. d-nb.info
Beyond the GABA system, this compound's effects are modulated by its interactions with other receptor systems. It has been identified as a positive allosteric modulator of the adenosine (B11128) A1 receptor (A1AR) . mdpi.com This suggests that this compound can enhance the effects of endogenous adenosine, a neuromodulator involved in promoting sleep. mdpi.com This interaction provides another mechanistic pathway for its sedative properties.
Furthermore, research indicates that this compound interacts with glutamate (B1630785) receptors . Specifically, it has been shown to selectively interact with Group I metabotropic glutamate receptors (mGluR). nih.gov This interaction with the glutamatergic system, which is involved in excitatory neurotransmission, may contribute to its anxiolytic properties. nih.govmedcraveonline.com The anticonvulsant effects of this compound are also altered by antagonists of NMDA, KA, and metabotropic glutamate receptors, further highlighting the importance of its interaction with this system. medcraveonline.com
The table below outlines the combinatorial effects of this compound with other biological modulators at a mechanistic level:
| Biological Modulator/System | Mechanism of Interaction | Resulting Effect | Reference |
| GABAA Receptors | Positive allosteric modulator (β2/β3 subunit preference) | Enhanced GABAergic neurotransmission, anxiolytic and sedative effects | nih.govresearchgate.netrndsystems.com |
| Clonazepam | Synergistic interaction | Increased anticonvulsant effect | d-nb.info |
| Adenosine A1 Receptor (A1AR) | Positive allosteric modulator | Enhanced effect of endogenous adenosine, promoting sleep | mdpi.com |
| Glutamate Receptors (Group I mGluR) | Selective interaction | Potential contribution to anxiolytic properties | nih.govmedcraveonline.com |
| Serotonin (B10506) 5-HT5A Receptors | Partial agonist | Contribution to overall CNS effects | rndsystems.com |
Future Directions in Valerenic Acid Research
Elucidation of Unexplored Molecular Targets and Pathways
While the interaction of valerenic acid with GABAA receptors is well-established, emerging research is uncovering a more complex pharmacological profile, pointing towards several other molecular targets and signaling pathways that warrant deeper investigation.
Recent studies have identified this compound as a partial agonist of the serotonin (B10506) 5-HT5A receptor. wikipedia.orgnih.govmedchemexpress.comnih.gov This receptor subtype is notably present in the suprachiasmatic nucleus, a brain region critical for regulating the sleep-wake cycle, suggesting a novel mechanism for this compound's sedative properties. wikipedia.orgnih.gov The affinity for this receptor has been demonstrated through radioligand binding studies, with this compound showing a significant ability to inhibit the binding of ligands like LSD. nih.govnih.gov The interaction is concentration-dependent, and GTP shift experiments support its role as a partial agonist. nih.govnih.gov
Another promising area of exploration is the adenosinergic system. This compound has been identified as a positive allosteric modulator (PAM) of the adenosine (B11128) A1 receptor (A1AR). mdpi.comnih.gov As a PAM, it enhances the receptor's response to endogenous adenosine, a neuromodulator that promotes sleep. mdpi.comnih.gov This allosteric modulation presents a mechanism for achieving greater therapeutic selectivity and potentially reducing off-target effects. mdpi.com
Furthermore, evidence suggests that this compound possesses anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway. wikipedia.orgijbs.comnih.gov This protein complex is a key controller of DNA transcription and is involved in inflammatory responses. wikipedia.orgijbs.com By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines, indicating a potential role in modulating neuroinflammatory processes. nih.govresearchgate.netresearchgate.net This mechanism has been proposed to contribute to its neuroprotective effects observed in preclinical models. nih.gov Research also suggests it may activate the AMPK pathway and increase reactive oxygen species (ROS) levels, which can influence cell proliferation and survival. ijbs.com
Table 1: Investigated Molecular Targets of this compound Beyond GABAA Receptors
| Molecular Target | Observed Effect | Potential Implication |
|---|---|---|
| 5-HT5A Receptor | Partial Agonist wikipedia.orgnih.govmedchemexpress.comnih.gov | Regulation of sleep-wake cycle wikipedia.org |
| Adenosine A1 Receptor (A1AR) | Positive Allosteric Modulator (PAM) mdpi.comnih.gov | Enhancement of endogenous sleep-promoting signals mdpi.com |
| NF-κB Pathway | Inhibition wikipedia.orgijbs.comnih.gov | Anti-inflammatory and neuroprotective effects nih.govresearchgate.net |
| AMPK Pathway | Activation ijbs.com | Regulation of cellular energy and growth ijbs.com |
Development of Novel this compound Derivatives with Enhanced Specificity
To refine the therapeutic potential and explore the structure-activity relationships of this compound, researchers are actively synthesizing and evaluating novel derivatives. The goal is to create analogues with improved efficacy, selectivity, and pharmacokinetic properties.
One study involved the synthesis of ten different derivatives of this compound, primarily by converting the carboxylic acid group into various amides with differing lipophilicity and size. nih.gov This systematic approach allowed for the investigation of how structural modifications impact the compound's activity at GABAA receptors. Among the synthesized compounds, this compound amide (VA-A) demonstrated the highest efficacy and potency, showing a more than twofold greater enhancement of GABA-induced currents compared to the parent compound. nih.gov The enhanced in vitro activity of this amide derivative also correlated with a more pronounced anxiolytic effect in animal models, reinforcing the potential of targeting GABAA receptors containing β3 subunits for anxiety treatment. nih.gov
The synthesis of such derivatives often involves multi-step chemical processes. ontosight.ai For example, the creation of valeric acid esters, amides, or other modified forms allows for a detailed exploration of the pharmacophore—the essential molecular features responsible for biological activity. ontosight.aiontosight.ai This research is crucial for developing compounds that could offer a more targeted action with potentially fewer side effects. The development of these novel molecules is not only relevant for potential drug development but also serves to create tools for basic research, helping to probe the function of specific receptor subtypes. nih.govbiorxiv.org
Advanced Computational Modeling and Simulation Approaches
In silico methods, including molecular docking and simulation, are becoming indispensable tools in this compound research. These computational approaches provide powerful insights into the molecular interactions between this compound and its biological targets, guiding further experimental work.
Molecular docking studies have been instrumental in predicting and visualizing the binding of this compound to its receptors. For instance, docking simulations have been used to identify a putative binding pocket for this compound on GABAA receptors, specifically at the interface between the β+ and α- subunits. nih.govnih.gov These models suggest that the carboxylate group of this compound forms direct interactions with specific amino acid residues, such as β3N265, while other parts of the molecule engage in hydrophobic contacts. nih.gov These computational predictions have been subsequently validated through site-directed mutagenesis experiments, confirming the importance of the identified residues for the compound's modulatory activity. nih.govnih.gov
Similarly, docking calculations have supported the mechanism of action of this compound at the 5-HT5A receptor. researchgate.netresearchgate.net These studies help to understand how this compound, compared to other known ligands like serotonin and LSD, fits into the receptor's binding site to exert its partial agonist effect. researchgate.net Beyond receptor binding, in silico tools are also being used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of this compound and its derivatives. researchgate.netbenthamdirect.com These predictive models can help to prioritize which novel compounds are most promising for further development, potentially reducing the reliance on animal studies. benthamdirect.com
Investigation of Biosynthetic Regulation and Engineering for Sustainable Production
The natural production of this compound in the roots of Valeriana officinalis is often low and variable, prompting research into biotechnological methods for a more sustainable and reliable supply. biorxiv.orgnih.gov Metabolic engineering of microorganisms and advanced plant cultivation techniques are at the forefront of this effort.
Significant progress has been made in engineering the yeast Saccharomyces cerevisiae to produce this compound. nih.govnih.govresearchgate.netresearchgate.net The biosynthetic pathway begins with the precursor farnesyl pyrophosphate (FPP), which is converted to valerena-4,7(11)-diene (B12366622) by the enzyme valerena-4,7(11)-diene synthase (VDS). nih.govresearchgate.net Researchers have successfully expressed the VDS gene from V. officinalis in yeast. nih.gov To complete the pathway, a cytochrome P450 oxidase and corresponding dehydrogenases are required to convert the diene into the final acid. nih.gov By integrating the genes for all necessary enzymes into the yeast genome and optimizing the host's native mevalonate (B85504) pathway, researchers have achieved production of this compound in fermenters. nih.govnih.gov One study reported yields of up to 6.8 mg/L in a 5-L bioreactor. nih.gov Similarly, Escherichia coli has been engineered to produce high levels of the precursor valerenadiene, laying the groundwork for complete biosynthesis in a bacterial host. biorxiv.org
In plant-based systems, elicitors—substances that trigger a defense response in plants—are being used to boost the production of secondary metabolites like this compound. Studies on hairy root cultures of V. officinalis have shown that applying elicitors such as methyl jasmonate or salts of calcium and magnesium can significantly increase the accumulation of this compound. bioline.org.brsid.irresearchgate.net For example, treatment with methyl jasmonate enhanced the transcription of key synthase genes, leading to a 12-fold increase in this compound content. sid.ir Furthermore, soilless cultivation methods like aeroponics are being explored as a sustainable alternative to conventional farming. frontiersin.org Aeroponic systems have been shown to produce high-quality biomass year-round and have revealed that leaves, in addition to roots, can be a significant source of this compound and its derivatives. frontiersin.org
Table 2: Biotechnological Approaches for this compound Production
| Approach | Organism/System | Key Strategy | Reported Outcome |
|---|---|---|---|
| Metabolic Engineering | Saccharomyces cerevisiae | Heterologous expression of biosynthetic pathway genes nih.govnih.gov | Production of 6.8 mg/L this compound in a bioreactor nih.gov |
| Metabolic Engineering | Escherichia coli | Co-expression of valerenadiene synthase and an engineered MEP pathway biorxiv.org | Production of 62.0 mg/L of the precursor valerenadiene biorxiv.org |
| Elicitation | Valeriana officinalis Hairy Roots | Application of methyl jasmonate sid.ir | 12-fold increase in this compound content sid.ir |
| Aeroponics | Valeriana jatamansi | Soilless cultivation frontiersin.org | Identification of leaves as a prominent source of this compound frontiersin.org |
Exploration of this compound's Roles in Emerging Biological Contexts (Excluding Human Clinical Applications)
The applications and biological roles of this compound and its simpler chemical relative, valeric acid, are being investigated in diverse contexts far removed from medicine. These explorations highlight the versatility of these compounds in industrial and environmental settings.
Valeric acid is gaining attention as a potential biofuel additive. transparencymarketresearch.comimarcgroup.com Its production from biomass-derived sugars via intermediates like levulinic acid aligns with the growing demand for renewable energy sources and sustainable chemistry. transparencymarketresearch.comimarcgroup.com The push for cleaner energy is driving research into using such bio-based compounds to reduce the carbon footprint of the transportation sector. transparencymarketresearch.com
In the field of materials science, valeric acid serves as a key precursor in the synthesis of biodegradable plasticizers. transparencymarketresearch.com Esters derived from valeric acid, known as valerate (B167501) esters, can be used to create more environmentally friendly alternatives to traditional petroleum-based plasticizers like phthalates. transparencymarketresearch.com These biodegradable plasticizers are finding applications in products such as flexible packaging and coatings, addressing concerns about plastic pollution. transparencymarketresearch.com
Valeric acid also plays a role in agriculture and the environment. It is a naturally occurring volatile component in swine manure, contributing to its characteristic odor along with other compounds. wikipedia.org In the food industry, esters of valeric acid are used as flavoring agents due to their pleasant, fruity odors. wikipedia.org Furthermore, some valeric acid derivatives have been shown to possess plant growth-regulating activities, suggesting potential applications in agriculture. researchgate.net
Q & A
Q. What are the standard in vitro assays to evaluate Valerenic Acid's cytotoxic effects on glioblastoma (GBM) cells?
Answer: this compound's cytotoxicity is typically assessed via MTT or CellTiter-Glo assays to determine IC50 values (e.g., 5.467 μM in LN229 cells). Apoptosis is confirmed using Annexin V/PI flow cytometry and detection of cleaved caspase-3 via western blotting. Autophagy is evaluated by monitoring LC3-II/LC3-I ratios and puncta formation using immunofluorescence . Basic receptor affinity studies (e.g., 5-HT5A and GABAA) employ radioligand binding assays to measure IC50 and Ki values .
Q. How is this compound quantified in plant extracts or pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a Phenomenex Gemini C18 column and acetonitrile-0.05% phosphoric acid mobile phase is widely used. Validation parameters include linearity (e.g., 10–100 μg/mL), precision (<2% RSD), and recovery rates (>95%) to ensure reproducibility .
Q. What in vivo models are used to study this compound's anti-tumor efficacy?
Answer: Subcutaneous xenograft models (e.g., luciferase-labeled LN229 or U251 MG cells in nude mice) are standard. Tumor growth is monitored via bioluminescence imaging (IVIS), and molecular effects (e.g., EMT suppression) are validated through immunohistochemistry (vimentin, CC3 staining). Body weight tracking ensures treatment safety .
Advanced Research Questions
Q. How can contradictory findings on AMPK's role in this compound-induced GBM cell death be resolved?
Answer: AMPK's dual role (pro-survival vs. pro-apoptotic) may depend on cell type or context. To address contradictions:
Q. What experimental strategies validate this compound's suppression of epithelial-mesenchymal transition (EMT) in GBM?
Answer:
Q. How should researchers account for pharmacokinetic variability in this compound studies?
Answer:
- Conduct dose-ranging studies in animal models to establish therapeutic windows.
- Monitor plasma concentrations via LC-MS/MS, noting body weight-dependent clearance (e.g., T1/2 increases with weight).
- Use standardized formulations to minimize batch variability (<2% for hydroxythis compound derivatives) .
Q. What methodological controls are critical when studying this compound's antioxidant vs. pro-oxidant effects?
Answer:
- Include ROS scavengers (e.g., NAC) to confirm ROS-dependent mechanisms.
- Use H2O2 as a positive control in CM-H2DCFDA assays.
- Validate oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) alongside cytotoxicity assays .
Methodological Best Practices
Q. How to design a reproducible protocol for this compound-induced autophagy studies?
Answer:
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
Answer:
Q. How to ensure rigor in this compound in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
